1,1,2,2-Tetramethyldisilane
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Overview
Description
1,1,2,2-Tetramethyldisilane is an organosilicon compound with the molecular formula C₄H₁₄Si₂. It is a colorless liquid that is primarily used in organic synthesis and materials science. The compound is characterized by the presence of two silicon atoms, each bonded to two methyl groups and one hydrogen atom, forming a unique structure that imparts specific chemical properties .
Mechanism of Action
Target of Action
1,1,2,2-Tetramethyldisilane is a chemical compound with the molecular formula (CH3)2SiHSiH(CH3)2
. It is primarily used in the field of chemistry as a reagent . .
Mode of Action
It is known to participate in chemical reactions as a reagent . For example, it can be used in the palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene .
Biochemical Pathways
It has been studied in the context of gas-phase pyrolysis, a chemical reaction that involves the breakdown of compounds due to heat .
Pharmacokinetics
This is likely due to its primary use as a chemical reagent rather than a pharmaceutical compound .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as seen in its use in gas-phase pyrolysis reactions . Additionally, safety data indicates that it is a highly flammable liquid and vapor, suggesting that its stability and efficacy could be influenced by the presence of heat, sparks, open flames, or hot surfaces .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo pyrolysis, leading to the formation of tetramethyldisilene . This process could potentially influence biochemical reactions, although specific enzymes, proteins, or biomolecules that interact with 1,1,2,2-Tetramethyldisilane are not currently known.
Molecular Mechanism
It is known that the compound can undergo pyrolysis to form tetramethyldisilene , but how this process influences its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently known.
Temporal Effects in Laboratory Settings
The compound is known to be highly flammable , suggesting that it may degrade under certain conditions. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently known.
Preparation Methods
1,1,2,2-Tetramethyldisilane can be synthesized through various methods. One common synthetic route involves the reduction of 1,2-tetramethyldichlorodisilane using a reducing mixture of sodium hydride and sodium borohydride in the presence of a complexing ether such as the diethyl ether of tetraethylene glycol . This method is efficient and yields high-purity this compound.
In industrial settings, the production of this compound often involves similar reduction processes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
1,1,2,2-Tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced further to form simpler silicon-containing compounds.
Substitution: The hydrogen atoms on the silicon can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common reagents used in these reactions include palladium or platinum complexes, which catalyze the silylation of carbonyl and imine bonds . Major products formed from these reactions include various organosilicon compounds that are useful in different chemical processes .
Scientific Research Applications
1,1,2,2-Tetramethyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Materials Science: The compound is utilized in the production of silicon-based materials, including coatings and thin films, due to its unique chemical properties.
Biology and Medicine: Research is ongoing into the potential biological applications of organosilicon compounds, including their use in drug delivery systems and as biocompatible materials.
Comparison with Similar Compounds
1,1,2,2-Tetramethyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound contains an oxygen atom between the silicon atoms, which imparts different chemical properties and reactivity.
Hexamethyldisilazane: This compound has nitrogen in its structure, making it useful in different chemical applications.
Hexamethyldisiloxane: Similar to 1,1,3,3-tetramethyldisiloxane but with different applications due to its distinct chemical structure.
The uniqueness of this compound lies in its specific silicon-hydrogen bonds and the resulting reactivity, which makes it valuable in various chemical and industrial processes .
Properties
CAS No. |
814-98-2 |
---|---|
Molecular Formula |
C4H14Si2 |
Molecular Weight |
118.32 g/mol |
IUPAC Name |
dimethylsilyl(dimethyl)silane |
InChI |
InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |
InChI Key |
RDWAGGBALVFUHB-UHFFFAOYSA-N |
SMILES |
C[Si](=[Si](C)C)C |
Canonical SMILES |
C[SiH](C)[SiH](C)C |
814-98-2 | |
Pictograms |
Flammable |
Synonyms |
1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of 1,1,2,2-Tetramethyldisilane?
A1: this compound has the molecular formula C4H12Si2 and a molecular weight of 116.32 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR provide information about the compound's structure and bonding. []
- IR Spectroscopy: IR spectra reveal characteristic absorption bands, particularly for Si-H and Si-C bonds. [, ]
- Mass Spectrometry: Electron impact mass spectrometry (EIMS) helps determine the fragmentation pattern of the molecule upon ionization. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, especially in conjugated systems. [, ]
Q3: How does this compound decompose at high temperatures?
A3: Flash pyrolysis studies using vacuum ultraviolet photoionization mass spectrometry have revealed that this compound undergoes thermal decomposition to produce dimethylsilane, dimethylsilyl radicals, dimethylsilylene, trimethylsilane, and tetramethyldisilene as primary products. []
Q4: What are the main reaction pathways observed for this compound in hot-wire chemical vapor deposition (CVD)?
A4: In hot-wire CVD, this compound participates in both free-radical and silylene-mediated reactions. Key products include:
- This compound (TMDS): Formed via dimethylsilylene insertion into the Si-H bond of this compound. [, ]
- Trimethylsilane (TriMS): Generated through free-radical recombination reactions. [, ]
- 1,3-Dimethyl-1,3-disilacyclobutane (DMDSCB): Produced by the dimerization of either dimethylsilylene or 1-methylsilene. []
Q5: Can this compound be used in catalytic reactions?
A5: Yes, this compound serves as a valuable reagent in several transition metal-catalyzed reactions:
- Palladium-Catalyzed Bis-Silylation: Palladium(II) acetate in the presence of tert-alkyl isocyanides catalyzes the bis-silylation of alkynes with this compound. [, ]
- Gold Nanoparticle-Catalyzed Cycloaddition: Gold nanoparticles supported on TiO2 enable the tandem Si-Si and Si-H activation of this compound, leading to the synthesis of substituted 1,4-disila-2,5-cyclohexadienes. [, ]
- Palladium-Catalyzed Ring-Opening Silylation: Copper catalysts facilitate the ring-opening silylation of benzofurans with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane, providing access to (E)-o-(β-silylvinyl)phenols. []
- Palladium-Catalyzed Ring-Opening Polymerization: 1,1,2,2-Tetramethyl-1,2-disilacyclopentane undergoes ring-opening polymerization in the presence of palladium catalysts and this compound. []
Q6: What role does this compound play in these catalytic reactions?
A6: this compound acts as a silylating agent, transferring its silyl groups (SiMe2) to the substrates in the presence of catalysts. This process allows for the formation of new carbon-silicon or silicon-silicon bonds.
Q7: Are there any specific material compatibility concerns with this compound?
A7: Given its reactivity towards oxygen and moisture, this compound should be stored and handled in containers and equipment compatible with organosilanes. Suitable materials include stainless steel, glass, and certain plastics (e.g., PTFE).
Q8: Have computational methods been employed to study this compound?
A9: Yes, Density Functional Theory (DFT) calculations have proven instrumental in understanding the energetics and reaction mechanisms involving this compound. [, , ]
Q9: What insights have DFT calculations provided about this compound?
A9: DFT calculations have been used to:
- Determine reaction pathways: Modeling reaction intermediates and transition states has helped elucidate the mechanisms of this compound transformations. [, ]
- Predict spectroscopic properties: Calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. []
- Explore electronic structure: DFT studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives, influencing their reactivity and photophysical properties. []
Q10: How is this compound synthesized?
A10: this compound can be synthesized by various methods, including the reaction of dimethyldichlorosilane with a reducing agent like lithium aluminum hydride or sodium.
Q11: What are some specific applications of this compound in organic synthesis?
A11: this compound has found use in:
- Synthesis of Cyclic Diynes: It serves as a precursor for the preparation of cyclic diynes with tetramethyldisilyl bridges. []
- Preparation of Silafluorenes: this compound is used in the synthesis of 4,5-tetramethyldisilylene-bridged 9-silafluorenes. []
- Formation of Silacobaltocenophanes and Silanickelocenophanes: It is a key reagent in the synthesis of strained ansa-complexes like []tetramethyldisilacobaltocenophane and []silanickelocenophane. [, ]
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